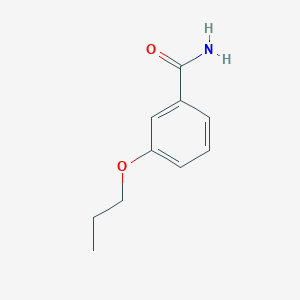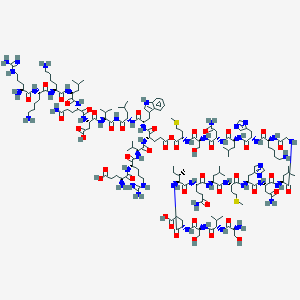![molecular formula C15H15N3O2S2 B222406 4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B222406.png)
4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DTC or DTCM-T and has a molecular formula of C16H15N3O2S2.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide is not well understood. However, it is believed that the compound acts as a p-type semiconductor by accepting electrons from the adjacent n-type semiconductor. This results in the formation of a p-n junction, which is essential for the functioning of electronic devices.
Biochemical and physiological effects:
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that the compound is non-toxic and does not have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide in lab experiments is its high stability and reproducibility. The compound is also readily available and relatively inexpensive. However, one of the limitations of using DTCM-T is its limited solubility in common solvents, which can make it challenging to work with in some experiments.
Direcciones Futuras
There are several future directions for research on 4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide. One of the most significant areas of research is the development of new methods for synthesizing the compound. Researchers are also exploring the use of DTCM-T in other electronic devices, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). Additionally, there is potential for the use of DTCM-T in the development of new materials for energy storage and conversion.
Métodos De Síntesis
The synthesis of 4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid with thionyl chloride to form 4,5-dimethylthiophene-3-carbonyl chloride. The resulting compound is then reacted with phenyl isocyanate to form 4,5-dimethyl-2-{[(phenylcarbonyl)amino]thiophene-3-carbonyl} isocyanate. This compound is then reacted with thiourea to form this compound.
Aplicaciones Científicas De Investigación
4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of organic electronics. DTCM-T has been used as a p-type semiconductor in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). DTCM-T has also been used as a hole transport material in perovskite solar cells.
Propiedades
Fórmula molecular |
C15H15N3O2S2 |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
2-(benzoylcarbamothioylamino)-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C15H15N3O2S2/c1-8-9(2)22-14(11(8)12(16)19)18-15(21)17-13(20)10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,16,19)(H2,17,18,20,21) |
Clave InChI |
PUXIPHLUCCBSSV-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C2=CC=CC=C2)C |
SMILES canónico |
CC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B222360.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B222361.png)
![3-[4-(Benzyloxy)phenoxy]pyrrolidine](/img/structure/B222371.png)
![2-[(2-Chlorobenzyl)oxy]benzamide](/img/structure/B222379.png)



![4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B222390.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B222444.png)
![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B222452.png)

